molecular formula C13H16N4O2S B2380240 7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 306733-07-3

7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No. B2380240
CAS RN: 306733-07-3
M. Wt: 292.36
InChI Key: SCCSSDBDAUUWKB-GQCTYLIASA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions. It’s important to note that the synthesis of complex organic compounds often involves multiple steps and various techniques .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction. Stoichiometry, or the quantitative relationship between reactants and products, is often a key focus .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. Techniques like mass spectrometry and infrared spectroscopy might be used .

Scientific Research Applications

  • Synthesis of Purine Analogs : This compound is involved in the synthesis of various purine analogs, which are significant in medicinal chemistry. For instance, the study by Alves, Proença, and Booth (1994) discusses the synthesis of disubstituted 1-benzylimidazoles, essential precursors of purine analogs. They explore various reactions leading to the formation of purine structures, highlighting the compound's role in developing biologically active molecules (Alves, Proença, & Booth, 1994).

  • Facilitating New Synthetic Routes : The compound is used in creating new synthetic routes for other complex molecules. For example, Kini, Hennen, and Robins (1987) report a new synthesis method for 7-methyl-8-oxoguanosine, a nucleoside, using a series of reactions where similar compounds play a crucial role (Kini, Hennen, & Robins, 1987).

  • Photochromic Properties : Research by Makarova et al. (2011) on hetarylethenes, compounds related to 7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione, reveals their photochromic properties in solution. This study indicates the potential application of such compounds in developing materials with light-responsive properties (Makarova et al., 2011).

  • Antimicrobial and Antithrombotic Applications : The research by Nauš et al. (2014) on 7-deazapurine ribonucleosides, which are structurally related, demonstrates significant antimicrobial and antithrombotic activities. This suggests the potential therapeutic applications of compounds within this chemical family (Nauš et al., 2014).

  • Enamine Chemistry : Studies on enamine chemistry, like the one by Hickmott, Cox, and Sim (1974), explore the stereochemistry of reactions involving compounds similar to 7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione. This highlights its relevance in understanding and manipulating molecular stereochemistry (Hickmott, Cox, & Sim, 1974).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it exerts this effect at the molecular level. This often involves interactions with proteins or other biological molecules .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity data, environmental impact, and handling precautions .

properties

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-6-7-17-9-10(14-13(17)20-8-5-2)16(3)12(19)15-11(9)18/h4-6H,2,7-8H2,1,3H3,(H,15,18,19)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCSSDBDAUUWKB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2E)-but-2-en-1-yl]-3-methyl-8-(prop-2-en-1-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

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